molecular formula C9H13Cl2FN2 B1446071 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride CAS No. 1803592-88-2

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride

Cat. No.: B1446071
CAS No.: 1803592-88-2
M. Wt: 239.11 g/mol
InChI Key: KBTFLVMKVWWHBF-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H11FN22HCl It is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a fluorinated aniline derivative with a suitable cyclizing agent. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives with different functional groups.

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-1,2,3,4-tetrahydroquinoline: Another derivative of tetrahydroquinoline with different functional groups.

    7-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the amine group but shares the fluorine substitution.

    1,2,3,4-Tetrahydroquinoline: The parent compound without any substitutions.

Uniqueness

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride is unique due to the presence of both the fluorine atom and the amine group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2.2ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;;/h1-2,5,8,12H,3-4,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTFLVMKVWWHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1N)C=CC(=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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